molecular formula C24H18FNO4S2 B2863403 2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone CAS No. 850927-17-2

2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone

Cat. No.: B2863403
CAS No.: 850927-17-2
M. Wt: 467.53
InChI Key: BQWSSYIFRMIDOY-UHFFFAOYSA-N
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Description

2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 2. The thioether linkage at position 5 connects the oxazole ring to a phenylethanone moiety.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4S2/c1-16-7-13-20(14-8-16)32(28,29)23-24(31-15-21(27)17-5-3-2-4-6-17)30-22(26-23)18-9-11-19(25)12-10-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWSSYIFRMIDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Oxazole vs. Triazole Derivatives

  • Triazole-Based Compounds: Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the oxazole ring with a triazole. However, oxazoles like the target compound may offer greater lipophilicity, influencing membrane permeability .
  • Oxadiazole and Imidazole Derivatives: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone () incorporates imidazole and oxadiazole rings. These systems introduce π-π stacking capabilities and varied electronic environments, which can alter reactivity compared to the target’s oxazole core .

Substituent Effects

  • Fluorophenyl vs.
  • Sulfonyl Group Variations :
    The tosyl group in the target compound differs from 4-fluorophenylsulfonyl analogs (e.g., ). Tosyl groups (p-toluenesulfonyl) provide stronger electron withdrawal than fluorophenylsulfonyl, which may modulate reactivity in nucleophilic substitution reactions .

Table 1: Comparative Data of Selected Analogs

Compound Name Melting Point (°C) Yield (%) Key Structural Features Reference
2-((2-(4-Fluorophenyl)-4-tosyloxazol-5-yl)thio)-1-phenylethanone (Target) Not reported Not reported Oxazole, Tosyl, Fluorophenyl
2-((4-Methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone 203–205 79 Triazole, Pyridinyl, Methyl
2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one Not reported Not reported Chlorophenyl, Dimethoxyphenyl, Thioether
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole Not reported High Thiazole, Trifluorophenyl

Key Observations:

  • Thermal Stability : Triazole derivatives (e.g., ) exhibit lower melting points (175–237°C) compared to thiazole and oxazole analogs, likely due to reduced molecular planarity .
  • Synthetic Yields : S-Substituted triazol-3-thiol derivatives () achieve yields of 69–81%, suggesting efficient thioether formation under mild conditions, a strategy applicable to the target compound .

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